molecular formula C17H15F2NO2 B12063977 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole

Cat. No.: B12063977
M. Wt: 303.30 g/mol
InChI Key: GLQZOCRFOFDJCB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole class of chemicals. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of difluoromethyl and dimethoxyphenyl groups in this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Vilsmeier-Haack reaction to form the corresponding 2,5-dimethoxybenzyl chloride.

    Indole Formation: The benzyl chloride is then reacted with an appropriate indole precursor under basic conditions to form the indole core.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-1H-indole: Lacks the difluoromethyl group, which may result in different biological activities.

    3-(Trifluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the difluoromethyl group in 3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole makes it unique compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15F2NO2

Molecular Weight

303.30 g/mol

IUPAC Name

3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole

InChI

InChI=1S/C17H15F2NO2/c1-21-10-7-8-14(22-2)12(9-10)16-15(17(18)19)11-5-3-4-6-13(11)20-16/h3-9,17,20H,1-2H3

InChI Key

GLQZOCRFOFDJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(F)F

Origin of Product

United States

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